2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
Description
This compound belongs to the indole-carboxylate family, characterized by a 1H-indole core substituted with methyl groups at positions 1 and 2, a 2-methoxyethyl ester at position 3, and a 5-((1-methoxy-1-oxopropan-2-yl)oxy) moiety. Its molecular formula is inferred as C₁₈H₂₃NO₆, with a molecular weight of approximately 373.38 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
2-methoxyethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-11-16(18(21)24-9-8-22-4)14-10-13(6-7-15(14)19(11)3)25-12(2)17(20)23-5/h6-7,10,12H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQZAGXIMQHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C(=O)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the esterification of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The compound is compared to indole derivatives with modifications at positions 3 (carboxylate esters/amides) and 5 (electron-withdrawing or bulky groups):
Key Observations :
- Ester vs. Amide : The target’s 3-ester group increases hydrolytic lability compared to carboxamides (), which are more stable in biological systems .
- 5-Substituent : The branched 5-((1-methoxy-1-oxopropan-2-yl)oxy) group in the target compound may enhance steric hindrance, reducing enzymatic degradation compared to 5-fluoro or 5-methoxy analogs () .
Biological Activity
The compound 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic derivative of indole, a structure known for its diverse biological activities. Indole derivatives often exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes an indole core with methoxy and carboxylate functional groups that are known to enhance biological activity through various mechanisms.
Indole derivatives typically exert their biological effects through several mechanisms:
- Interaction with Enzymes : Many indoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
- Receptor Modulation : They can bind to various receptors (e.g., serotonin receptors), influencing neurotransmission and cellular signaling.
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, potentially leading to increased antioxidant properties.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. In a study evaluating a series of indole derivatives, it was found that certain modifications significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the low micromolar range (≤0.25 µg/mL) .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Methoxyethyl Indole | ≤0.25 | MRSA |
| Control Compound | 16 | MRSA |
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. A notable finding was its selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 3.1 µM, indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | High |
| HCT116 | 5.3 | Moderate |
Case Studies
- Study on Indole Derivatives : A comprehensive study analyzed various indole derivatives for their antimicrobial and anticancer activities. The findings indicated that compounds with methoxy substitutions generally exhibited enhanced activity due to their improved solubility and reactivity .
- Comparative Analysis : In a comparative analysis of structural analogs, compounds similar to 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate showed promising results against Cryptococcus neoformans, highlighting the broader antifungal potential of this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
